N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]cycloheptanamine
Overview
Description
“N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]cycloheptanamine” is a specialty product for proteomics research . It has a molecular formula of C18H25NO2 and a molecular weight of 287.40 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Detailed structural analysis would require more specific data such as bond lengths and angles, which might be found in specialized chemical databases or scientific literature.Scientific Research Applications
Analytical Characterization and Biological Matrices
A study by De Paoli et al. (2013) focused on characterizing three psychoactive arylcyclohexylamines, which are structurally related to N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]cycloheptanamine, using various analytical techniques. These compounds were examined using gas chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection. The study developed and validated methods for the qualitative and quantitative analysis of these compounds in biological fluids like blood, urine, and vitreous humor using liquid chromatography and mass spectrometry, highlighting the importance of these methods in toxicological analysis (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Anticholinesterase Activity
Research conducted by Luo et al. (2005) explored novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine. The study synthesized and evaluated a series of carbamates derived from these skeletons for their anticholinesterase activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some of these compounds showed significant inhibitory activity and selectivity, offering potential therapeutic applications in conditions like Alzheimer's disease where cholinesterase inhibition is beneficial (Luo, Yu, Zhan, Parrish, Deschamps, Kulkarni, Holloway, Alley, Lahiri, Brossi, & Greig, 2005).
Synthesis and Chemical Properties
Abe et al. (1990) conducted a study on the synthesis and reactions of 2-(2-Aminoanilino)cyclohepta[b]pyrroles, leading to the creation of novel compounds including a unique 20π antiaromatic system. This research contributes to the understanding of the chemical properties and potential applications of cyclohepta[b]pyrroles and related benzofuran derivatives in developing new materials or therapeutic agents (Abe, Ishikawa, Hayashi, & Miura, 1990).
Rhodium-Catalyzed Functionalization
Mei et al. (2019) reported on the rhodium-catalyzed synthesis of complex indenols incorporating a benzofuran unit through successive double C-H bond activations. This study showcases the potential of using rhodium catalysis for constructing complex molecular architectures, which could be useful in pharmaceutical chemistry and material sciences (Mei, Zhou, Huo, Zhou, Xue, Zhang, Ren, Zhong, & Deng, 2019).
Properties
IUPAC Name |
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]cycloheptanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-13(19-15-9-5-3-4-6-10-15)17-12-14-8-7-11-16(20-2)18(14)21-17/h7-8,11-13,15,19H,3-6,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCFVVYIQNIKMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=CC=C2)OC)NC3CCCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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